Methyl 2-amino-4-p-tolylthiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be utilized in drug discovery, organic synthesis, and material science. It has a CAS Number of 1133115-44-2 and a molecular weight of 248.31 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” is C12H12N2O2S . The InChI code is 1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” has a molecular weight of 248.30 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 93.4 Ų .Scientific Research Applications
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Pharmaceutical Research
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a type of thiazole compound. Thiazole compounds are a class of heterocyclic compounds that have been found to have a wide range of biological activities. They are of interest to researchers in the field of drug discovery.
- For example, some thiazole compounds have been shown to have anti-bacterial or anti-fungal activity.
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Material Science Research
- Thiazole compounds are also being investigated for potential applications in material science.
- For example, some thiazole compounds have been shown to have interesting electrical properties, which could make them useful in the development of new electronic devices.
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Antimicrobial Evaluation
- A study has been conducted on the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .
- The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
- The compounds were evaluated against multidrug resistant strains and molecular docking .
- Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
- Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .
- Some compounds also showed maximum antifungal potential against Candida glabrata and Candida albicans .
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Organic Synthesis
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a versatile chemical compound used in various scientific research applications.
- Its unique structure enables it to be utilized in organic synthesis, which involves the construction of organic molecules through chemical reactions.
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Drug Discovery
- This compound can also be used in drug discovery. The unique structure of thiazole compounds, including Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, allows them to interact with biological targets in specific ways, making them useful in the development of new drugs.
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PI3K Inhibitor Research
- A study mentioned the development and therapeutic potential of 2-aminothiazole derivatives as PI3K inhibitors .
- The cyclization from the 4-methyl of the aminothiazole moiety was anticipated to introduce additional favorable hydrophobic contacts within the affinity pocket with the side chain of tyrosine 836 and also locks the inhibitor in the conformation required for optimally interacting within the PI3K ATP-pocket .
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Chemical Synthesis
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate is a versatile chemical compound used in various scientific research applications.
- Its unique structure enables it to be utilized in chemical synthesis, which involves the construction of organic molecules through chemical reactions.
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Catalysis
- Thiazole compounds, including Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, can also be used in catalysis.
- The unique structure of these compounds allows them to interact with other molecules in specific ways, making them useful in the development of new catalysts.
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Biochemical Research
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate can be used in biochemical research.
- The unique structure of this compound allows it to interact with biological targets in specific ways, making it useful in the study of biochemical processes.
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Medicinal Chemistry
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate can be used in medicinal chemistry.
- The unique structure of this compound allows it to interact with biological targets in specific ways, making it useful in the development of new drugs.
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Chemical Biology
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate can be used in chemical biology.
- The unique structure of this compound allows it to interact with biological targets in specific ways, making it useful in the study of biological processes.
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Chemoinformatics
- Methyl 2-amino-4-p-tolylthiazole-5-carboxylate can be used in chemoinformatics.
- The unique structure of this compound allows it to interact with biological targets in specific ways, making it useful in the development of new computational models for predicting the properties of chemical compounds.
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGXVJGOSLEMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674818 | |
Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-p-tolylthiazole-5-carboxylate | |
CAS RN |
1133115-44-2 | |
Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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